ethyl-N-(cycloheptyl)glycinate
Description
Ethyl-N-(cycloheptyl)glycinate (CAS: 917603-79-3) is a glycine-derived ester with a cycloheptylcarbonyl substituent. Its molecular formula is C₁₅H₂₇NO₃ (molecular weight: 269.38 g/mol), featuring a seven-membered cycloheptane ring attached to the glycine backbone via a carbonyl group . This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing complex molecules like dabigatran etexilate precursors . Its structural uniqueness lies in the cycloheptyl group, which confers distinct steric and electronic properties compared to smaller or heterocyclic analogs.
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 2-(cycloheptylamino)acetate |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)9-12-10-7-5-3-4-6-8-10/h10,12H,2-9H2,1H3 |
InChI Key |
SVVLSKMUWVMIJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1CCCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Properties
Key Observations :
- Cycloheptyl vs.
- Heterocyclic Derivatives: The thiophene-based analog (C₁₀H₁₃NO₃S) introduces sulfur, lowering molecular weight and increasing polarity, which may alter solubility and metabolic stability .
- Sulfonyl and Chlorinated Derivatives : Sulfonyl-containing compounds (e.g., ) exhibit higher polarity and electron-withdrawing effects, influencing reactivity in peptide coupling or hydrolysis resistance .
Physicochemical and Functional Properties
Solubility and Stability:
- Cycloheptyl Derivative : The bulky cycloheptyl group likely reduces aqueous solubility compared to smaller analogs like the thiophene derivative () but enhances lipid bilayer penetration .
- Sulfonyl Derivatives : Ethyl-N-[(4-methylphenyl)sulfonyl]glycinate () shows higher polarity, making it more soluble in polar solvents but less stable under acidic conditions .
Reactivity:
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